![molecular formula C15H15NO6 B12915785 Furo[2,3-b]quinolin-5(8H)-one, 4,7,8,8-tetramethoxy- CAS No. 632335-15-0](/img/structure/B12915785.png)
Furo[2,3-b]quinolin-5(8H)-one, 4,7,8,8-tetramethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furo[2,3-b]quinolin-5(8H)-one, 4,7,8,8-tetramethoxy- is a complex organic compound belonging to the furoquinoline family. This compound is characterized by its unique structure, which includes a fused furan and quinoline ring system with multiple methoxy groups. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Furo[2,3-b]quinolin-5(8H)-one, 4,7,8,8-tetramethoxy- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent extraction, crystallization, and chromatography are commonly employed for purification.
Análisis De Reacciones Químicas
Types of Reactions
Furo[2,3-b]quinolin-5(8H)-one, 4,7,8,8-tetramethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted furoquinoline derivatives, which can exhibit different biological activities and properties.
Aplicaciones Científicas De Investigación
Furo[2,3-b]quinolin-5(8H)-one, 4,7,8,8-tetramethoxy- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of Furo[2,3-b]quinolin-5(8H)-one, 4,7,8,8-tetramethoxy- involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s multiple methoxy groups can enhance its binding affinity and specificity towards these targets. Additionally, it may modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Methoxyfuro[2,3-b]quinolin-7-ol
- 4,8-Dimethoxyfuro[2,3-b]quinolin-7-ol
- 4,7,8-Trimethoxy-furo[2,3-b]quinoline
Uniqueness
Furo[2,3-b]quinolin-5(8H)-one, 4,7,8,8-tetramethoxy- is unique due to its specific substitution pattern and the presence of multiple methoxy groups. These structural features contribute to its distinct chemical reactivity and biological activity, setting it apart from other furoquinoline derivatives.
Propiedades
Número CAS |
632335-15-0 |
|---|---|
Fórmula molecular |
C15H15NO6 |
Peso molecular |
305.28 g/mol |
Nombre IUPAC |
4,7,8,8-tetramethoxyfuro[2,3-b]quinolin-5-one |
InChI |
InChI=1S/C15H15NO6/c1-18-10-7-9(17)11-12(19-2)8-5-6-22-14(8)16-13(11)15(10,20-3)21-4/h5-7H,1-4H3 |
Clave InChI |
TWDSYHMOWLCCQR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=O)C2=C(C1(OC)OC)N=C3C(=C2OC)C=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



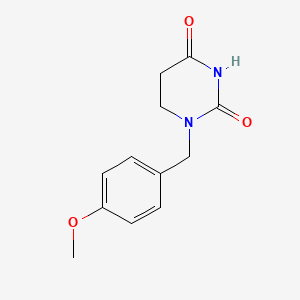
![3-(3,4-Dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12915714.png)
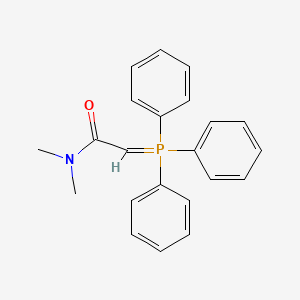
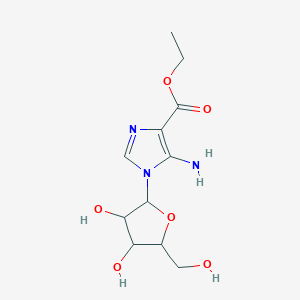
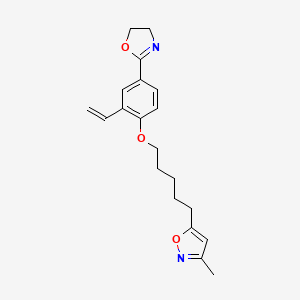
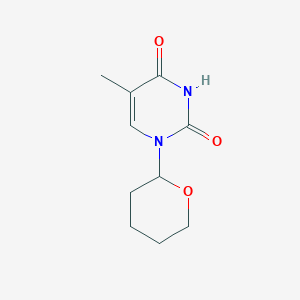
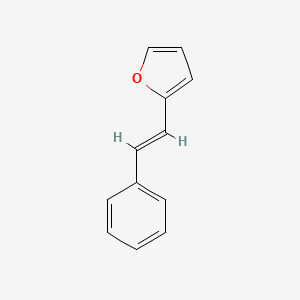

![5-Amino-2-{[(5-chlorothiophen-2-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B12915751.png)

![4-Chloro-5-[(3,4-dichlorophenyl)methoxy]-2-methylpyridazin-3(2H)-one](/img/structure/B12915767.png)


